N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine
Description
Properties
IUPAC Name |
2-chloro-1-N-cyclohexyl-1-N-ethylbenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2/c1-2-17(12-6-4-3-5-7-12)14-9-8-11(16)10-13(14)15/h8-10,12H,2-7,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQFYUNQOKROSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=C(C=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-2-chlorobenzonitrile with cyclohexylamine and ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or chloro groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-nitro-2-chlorophenyl)-N-cyclohexyl-N-ethylamine, while reduction could produce this compound with reduced functional groups.
Scientific Research Applications
Synthetic Route Overview
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | 4-amino-2-chlorobenzonitrile + cyclohexylamine + ethylamine | Ethanol/Methanol, elevated temperature | N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine |
| 2 | This compound | Various reagents for oxidation/reduction | Derivatives with modified functional groups |
Chemistry
In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Research indicates that this compound exhibits significant biological activity:
- Antimicrobial Properties : Studies have shown that it can inhibit the growth of various bacterial strains, potentially disrupting cell wall synthesis or metabolic pathways.
- Anticancer Potential : Several investigations have reported its cytotoxic effects against cancer cell lines such as non-small cell lung cancer and ovarian cancer. The effectiveness is often quantified using IC50 values, indicating its potential as a therapeutic agent.
Medicinal Chemistry
The compound is being explored for its potential applications in drug development, particularly for neurological disorders. Its mechanism of action involves interaction with specific molecular targets such as enzymes or receptors, modulating cellular processes that may lead to therapeutic benefits.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial effects of this compound demonstrated its efficacy against several pathogenic bacteria. The compound was tested against strains such as E. coli and Staphylococcus aureus, showing significant inhibition at concentrations below 100 µg/mL.
Case Study 2: Anticancer Efficacy
In vitro studies evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated that derivatives exhibited IC50 values in the low micromolar range, suggesting substantial cytotoxicity. Further research is ongoing to explore its mechanism and optimize formulations for clinical use.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby providing therapeutic benefits.
Comparison with Similar Compounds
Halogen-Substituted Analog: N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-ethylamine
Key Differences :
- Substituent : The bromine atom at the phenyl 2-position replaces chlorine in the target compound.
- Impact : Bromine’s larger atomic radius and higher polarizability compared to chlorine may alter electronic effects (e.g., inductive or resonance interactions) and steric bulk. These changes could influence binding affinity to biological targets or metabolic stability.
Pyridone-Based Analogs: N-Substituted 1-(4-Amino-2-chlorophenyl)-5-trifluoromethyl-2(1H)-pyridones
Key Differences :
- Core Structure : A pyridone ring replaces the tertiary amine, with a trifluoromethyl group at position 3.
- The trifluoromethyl group enhances electronegativity and metabolic resistance compared to alkylamine chains .
Thiazole Derivatives: 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine
Key Differences :
- Core Structure: A thiazole ring with a 4-chlorophenyl substituent and a dimethylaminobenzylidene group.
- Electronic Effects : The conjugated imine (benzylidene) and thiazole nitrogen atoms create a planar, aromatic system distinct from the flexible tertiary amine. This rigidity may enhance binding to enzymes or receptors requiring precise spatial alignment .
Simplified Amine: N-Cyclohexyl-N-ethylamine
Key Differences :
- Structure: Lacks the 4-amino-2-chlorophenyl group, reducing molecular complexity and weight (MW = 127.23 vs. ~250–300 for the target compound).
- Properties : The absence of the aromatic ring decreases lipophilicity (logP) and may limit interactions with aromatic-binding pockets in proteins. This compound (CAS 5459-93-8) serves as a baseline for understanding the contribution of the chlorophenyl group .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Role of Halogens : Chlorine in the 2-position of the phenyl ring may enhance electron-withdrawing effects, stabilizing charge interactions in target binding. Bromine substitution could increase steric hindrance but reduce electronegativity .
- Biological Activity Gaps : While benzamide and pyridone analogs show documented activity, the target amine’s specific effects require further empirical validation.
Biological Activity
N-(4-Amino-2-chlorophenyl)-N-cyclohexyl-N-ethylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
This compound is synthesized through a multi-step process involving the reaction of 4-amino-2-chlorobenzonitrile with cyclohexylamine and ethylamine. The synthesis typically occurs in the presence of solvents like ethanol or methanol under controlled conditions to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate cellular signaling pathways, leading to various pharmacological effects. For instance, it may inhibit certain enzymes involved in disease progression, contributing to its potential therapeutic benefits.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and ovarian cancer. The compound's effectiveness is often measured by its IC50 values, indicating the concentration required to inhibit cell growth by 50%. For example, derivatives of related compounds have shown IC50 values in the low micromolar range, suggesting significant anticancer activity .
Neurological Effects
There is growing interest in the neuropharmacological effects of this compound. Research suggests that it may act as a candidate for treating neurological disorders due to its ability to modulate neurotransmitter systems. This includes potential interactions with serotonin receptors, which could influence mood and behavior .
Case Studies and Research Findings
- Antiviral Activity : A series of studies have reported that derivatives of this compound exhibit antiviral properties against human adenoviruses (HAdV). Compounds derived from this structure demonstrated selectivity indexes greater than 100, indicating strong antiviral activity with low toxicity .
- Cytotoxicity Evaluation : In vitro studies have assessed the cytotoxic effects on various cancer cell lines. For instance, one study reported an IC50 value of 0.27 μM for a derivative against HAdV, highlighting its potential as a therapeutic agent with low cytotoxicity compared to traditional treatments like niclosamide .
- Neuropharmacological Studies : Investigations into the compound's effects on neurotransmitter systems have revealed its potential as a selective serotonin receptor agonist. This could position it as a candidate for further development in treating mood disorders and other neurological conditions .
Data Summary Table
| Activity | IC50 Value (μM) | Selectivity Index | Target |
|---|---|---|---|
| Antiviral (HAdV) | 0.27 | >100 | HAdV DNA replication |
| Anticancer (Ovarian Cancer) | Low Micromolar | Not specified | Various cancer cell lines |
| Neurological Effects | Not specified | Not specified | Serotonin receptors |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
